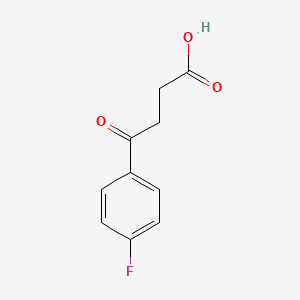

3-(4-Fluorobenzoyl)propionic acid

Descripción

The exact mass of the compound 3-(4-Fluorobenzoyl)propionic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408180. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Fluorobenzoyl)propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorobenzoyl)propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWHIAAQYQKPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190084 | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-77-8 | |

| Record name | 3-(4-Fluorobenzoyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-(4-Fluorobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-FLUOROBENZOYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2Z6N6JC9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-(4-Fluorobenzoyl)propionic acid. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and critical applications, with a focus on the causality behind experimental choices.

3-(4-Fluorobenzoyl)propionic acid, with the CAS Number 366-77-8 , is a versatile keto-acid that serves as a pivotal building block in organic synthesis and holds significant relevance in pharmaceutical research.[1][2] Its structure, featuring a fluorinated aromatic ring linked to a butyric acid chain via a ketone, imparts unique chemical properties that are leveraged in various applications.[1]

The fluorine atom on the benzoyl group enhances the molecule's reactivity and modulates its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-inflammatory and analgesic medications.[1] It is also recognized as a primary metabolite of the well-known antipsychotic drug, Haloperidol.[2][3][4]

Table 1: Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid

| Property | Value | Source(s) |

| CAS Number | 366-77-8 | [1][2][3][5][6] |

| Molecular Formula | C₁₀H₉FO₃ | [1][2][6] |

| Molecular Weight | 196.18 g/mol | [1][2][3] |

| IUPAC Name | 4-(4-fluorophenyl)-4-oxobutanoic acid | [5][6] |

| Synonyms | Haloperidol metabolite III, 4-(4-Fluorophenyl)-4-oxo-butyric acid | [1][3] |

| Appearance | White powder / solid | [1][3] |

| Melting Point | 98-104 °C | [1] |

| Purity | ≥ 97-99% (by HPLC) | [1][3] |

| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)F | [5][6] |

Synthesis Pathway: Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[7] This reaction is a cornerstone of electrophilic aromatic substitution.

Mechanistic Rationale

The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial as it complexes with the succinic anhydride, facilitating the cleavage of a C-O bond to form the acylium ion intermediate.[8][9][10] This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.[11] Because the product ketone is a moderate Lewis base, it forms a stable complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[12] The final product is liberated during an aqueous workup.

Caption: Key stages of the Friedel-Crafts acylation synthesis.

Step-by-Step Synthesis Protocol

This protocol is based on established laboratory procedures for the Friedel-Crafts acylation.[7]

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Fluorobenzene is flammable. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (170 g) in fluorobenzene (266 g).

-

Cooling: Cool the stirred suspension to approximately 10°C using an ice bath. The reaction is exothermic, and maintaining a low temperature during the initial addition is critical to prevent side reactions.

-

Reagent Addition: Add succinic anhydride (54.4 g) in small portions through the dropping funnel over a period of time, ensuring the temperature of the reaction mixture does not exceed 20°C.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 10-20°C for 1.5 hours.

-

Heating: Remove the ice bath and heat the mixture on a steam bath for 45 minutes to drive the reaction to completion.

-

Quenching (Workup): Carefully and slowly pour the warm reaction mixture onto a large beaker containing crushed ice (1.2 kg) and 6N hydrochloric acid (280 ml). This step hydrolyzes the aluminum complexes and separates the organic product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride. Combine the organic layers and wash with water.

-

Back-Extraction: Extract the product from the methylene chloride solution into an aqueous solution of 2N sodium hydroxide. This step separates the acidic product from non-acidic impurities.

-

Purification & Isolation: Treat the basic aqueous extract with activated carbon to remove colored impurities, then filter. Acidify the filtrate with hydrochloric acid to precipitate the final product.

-

Drying: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(4-Fluorobenzoyl)propionic acid. Purity can be further enhanced by recrystallization from a solvent system like methylene chloride/hexane.[7]

Analytical Characterization: A Validated Approach

Accurate quantification and qualification are essential for any chemical used in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

HPLC Method Protocol (Adapted)

While specific, published validation data for 3-(4-Fluorobenzoyl)propionic acid is limited, a validated HPLC method for the structurally analogous compound Ketoprofen provides a reliable template.[13] The principles of separation based on polarity and detection via UV absorbance are directly applicable.

Table 2: Recommended HPLC Method Parameters

| Parameter | Specification | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds. |

| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile : Water (2:43:55 v/v/v) | The acidic pH ensures the carboxylic acid is protonated for better retention and peak shape. Acetonitrile provides the necessary elution strength. |

| Flow Rate | 1.2 mL/min | A standard flow rate for good separation efficiency and reasonable run times. |

| Detection | UV at 233 nm | This wavelength is suitable for detecting the benzoyl chromophore.[13] |

| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |

| Temperature | Ambient | Sufficient for robust separation without requiring column heating. |

Protocol for Sample Analysis

-

Standard Preparation: Accurately weigh a reference standard of 3-(4-Fluorobenzoyl)propionic acid and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the synthesized or unknown sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Method Validation (ICH Guidelines)

For use in a regulated environment, this method must be validated according to International Council for Harmonisation (ICH) guidelines. Key parameters to assess include:[13]

-

Specificity: Ensure the analyte peak is well-resolved from any impurities or degradation products.

-

Linearity: Demonstrate a linear relationship between detector response and concentration over a defined range.

-

Accuracy & Precision: Confirm the closeness of the measured value to the true value and the repeatability of the measurement.

-

Robustness: Assess the method's reliability when small, deliberate variations in parameters (e.g., pH, mobile phase composition) are introduced.

Other valuable characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.[14]

Applications and Biological Significance

The utility of 3-(4-Fluorobenzoyl)propionic acid extends across multiple scientific domains, from materials science to medicinal chemistry.[1][5]

Pharmaceutical Intermediate

It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][5] For example, it can be used to prepare 7-Fluoro-1-tetralone through a Wolff-Kishner reduction followed by ring closure, a core structure in many biologically active compounds.[6]

Metabolite of Haloperidol

In drug development and clinical toxicology, it is primarily known as a major metabolite of Haloperidol, a widely used antipsychotic dopamine D2 receptor blocker.[3][4] The N-dealkylation of Haloperidol by cytochrome P450 enzymes (specifically CYP3A) in the liver produces 3-(4-Fluorobenzoyl)propionic acid.[4]

Intrinsic Biological Activity

Crucially for drug development professionals, research has revealed that 3-(4-Fluorobenzoyl)propionic acid is not an inert metabolite. Studies have shown that it possesses biological activity independent of the dopamine D2 receptor.[15][16]

-

CNS Effects: When administered to mice, it was found to suppress locomotor activity and induce catalepsy, effects similar to the parent drug, Haloperidol.[16]

-

Mechanism of Action: This activity is attributed to its ability to directly interact with and inhibit the mitogen-activated protein kinase kinase (MEK) 1/2, thereby blocking the downstream phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[16]

This discovery has significant implications, suggesting that some of the therapeutic or side effects of Haloperidol may be mediated, in part, by this metabolite through a receptor-independent pathway.[15][16]

Caption: Biological role as a metabolite and its signaling impact.

Conclusion

3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8) is more than a simple chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible, while its role as a biologically active metabolite of Haloperidol presents complex and intriguing challenges and opportunities in pharmacology and drug development. A thorough understanding of its synthesis, analytical characterization, and biological activity is essential for any scientist working in these fields. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this compound in a research and development setting.

References

-

Synthesis of 3-(4-fluoro-3-nitrobenzoyl)-propionic acid - PrepChem.com. PrepChem. [Link]

-

3-(4-Fluorobenzoyl)propionic acid | C10H9FO3 | CID 101359 - PubChem. National Institutes of Health. [Link]

-

Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

-

3-(4-Fluorobenzoyl)propionic acid - Benzene Compounds - Crysdot LLC. Crysdot LLC. [Link]

-

Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. Vedantu. [Link]

-

Synthesis of 3-(p-Fluorobenzoyl)propionic Acid - PrepChem.com. PrepChem. [Link]

-

Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - ResearchGate. ResearchGate. [Link]

-

Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-(4-氟苯甲酰)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8 [sigmaaldrich.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 3-(4-Fluorobenzoyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. prepchem.com [prepchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 10. 傅-克酰基化反应 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Fluorobenzoyl)propionic acid physical and chemical properties

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzoyl)propionic acid, a compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. This document delineates its core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity. A pivotal focus is placed on its biological significance as a primary metabolite of the antipsychotic drug haloperidol and its emerging role as a bioactive molecule with a receptor-independent mechanism of action. This guide is intended to serve as a critical resource for scientists and technical professionals, offering field-proven insights and detailed experimental protocols.

Chemical Identity and Structure

3-(4-Fluorobenzoyl)propionic acid, also known by its IUPAC name 4-(4-fluorophenyl)-4-oxobutanoic acid, is a keto-carboxylic acid. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a valuable building block in organic synthesis and a subject of pharmacological study.[1][2]

Caption: Chemical structure of 3-(4-Fluorobenzoyl)propionic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(4-fluorophenyl)-4-oxobutanoic acid | [3][4] |

| Synonyms | 3-(p-Fluorobenzoyl)propionic acid, 4-(4-Fluorophenyl)-4-oxo-butyric acid, Haloperidol metabolite III | [3] |

| CAS Number | 366-77-8 | [2] |

| Molecular Formula | C₁₀H₉FO₃ | [2][5] |

| Molecular Weight | 196.18 g/mol | [2] |

| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [4] |

| SMILES | O=C(O)CCC(=O)c1ccc(F)cc1 |[5] |

Physicochemical Properties

The physical state and solubility characteristics of a compound are foundational to its handling, formulation, and biological interactions. 3-(4-Fluorobenzoyl)propionic acid is a stable, white crystalline solid under standard conditions. The fluorine substitution is known to modulate physicochemical properties such as lipophilicity and metabolic fate, which is a key consideration in drug design.

Table 2: Core Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White powder / solid | |

| Melting Point | 100-102 °C | |

| Boiling Point | 374.4 °C at 760 mmHg | [N/A] |

| Purity | ≥ 97% | |

Spectroscopic Profile

The structural identity of 3-(4-Fluorobenzoyl)propionic acid is unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The protons on the fluorinated benzene ring typically appear as a complex multiplet in the aromatic region. The two methylene groups of the propionic acid chain appear as distinct triplets, a result of spin-spin coupling with each other.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum shows distinct peaks for each of the ten carbon atoms. The carbonyl carbons of the ketone and carboxylic acid are readily identifiable in the downfield region (>170 ppm). The carbon atom directly bonded to the fluorine atom exhibits a large C-F coupling constant, a hallmark of fluorinated aromatic compounds.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M+) corresponding to the compound's molecular weight (m/z = 196). Key fragmentation patterns often involve the loss of water (H₂O) and the carboxyl group (COOH), as well as cleavage at the benzoyl group, yielding a characteristic fluorobenzoyl cation (m/z = 123).

Synthesis and Reactivity

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable synthesis of 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[7] This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride coordinates with succinic anhydride, activating it by creating a highly electrophilic acylium ion intermediate. This is essential for the electrophilic aromatic substitution to occur on the electron-rich fluorobenzene ring.

-

Solvent: A non-polar, aprotic solvent like methylene chloride is often used to dissolve the reactants without interfering with the highly reactive intermediates.

-

Temperature Control: The initial reaction is conducted at a low temperature (e.g., 10°C) to control the exothermic reaction and prevent side reactions. Gentle heating is then applied to drive the reaction to completion.

-

Workup: The reaction is quenched by pouring it into a mixture of ice and hydrochloric acid. This hydrolyzes the aluminum complexes, protonates the carboxylate, and precipitates the final product.

Caption: Workflow for the synthesis of 3-(4-Fluorobenzoyl)propionic acid.

Chemical Reactivity

The molecule possesses three key reactive sites: the carboxylic acid, the ketone, and the activated aromatic ring.

-

Carboxylic Acid: This group undergoes typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

-

Ketone: The carbonyl group can be reduced to a secondary alcohol (e.g., using sodium borohydride) or can participate in reactions such as reductive amination.

-

Aromatic Ring: The fluorine atom and the deactivating benzoyl group direct further electrophilic substitution. For example, nitration with nitric acid introduces a nitro group onto the ring, a key step in the synthesis of more complex derivatives.

Biological Significance and Applications

The primary relevance of 3-(4-Fluorobenzoyl)propionic acid to drug development professionals lies in its identity as a major metabolite of haloperidol, a widely used antipsychotic medication.

Pharmacological Activity: A Receptor-Independent Role

For decades, the biological activity of haloperidol was attributed solely to its potent antagonism of the dopamine D2 receptor. However, recent research has revealed that its metabolite, 3-(4-Fluorobenzoyl)propionic acid (FBPA), possesses significant biological activity of its own, despite having no affinity for the dopamine D2 receptor.

Studies have shown that direct administration of this metabolite to mice can suppress locomotor activity and induce catalepsy, effects that mimic the parent drug. The mechanism is believed to be receptor-independent and involves the direct inhibition of the mitogen-activated protein kinase kinase (MEK1/2), a critical enzyme in the ERK signaling pathway. This pathway is integral to cellular processes like proliferation and survival. By inhibiting MEK1/2, the metabolite blocks downstream signaling, providing a novel, off-target mechanism that may contribute to the overall therapeutic and side-effect profile of haloperidol.

Caption: Proposed inhibition of the MEK/ERK pathway by the haloperidol metabolite.

Applications in Research and Development

Beyond its role as a metabolite, this compound is a versatile tool in several scientific domains:

-

Pharmaceutical Intermediate: It serves as a key building block for synthesizing novel therapeutic agents, particularly those targeting inflammatory and pain-related conditions.[1]

-

Analytical Standard: It is used as a reference material for the accurate quantification of haloperidol and its metabolites in complex biological matrices, which is crucial for pharmacokinetic and toxicological studies.[1]

-

Materials Science: The compound is incorporated into the development of advanced polymeric materials to enhance properties such as thermal stability.[1]

Safety and Handling

As a laboratory chemical, proper handling and storage are imperative to ensure user safety.

Table 3: GHS Hazard Information

| Hazard Category | Code | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | - |

| Hazard Statement | H302 | Harmful if swallowed | |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation in the work area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 0-8 °C. Keep away from strong oxidizing agents and bases.

Conclusion

3-(4-Fluorobenzoyl)propionic acid is more than a simple chemical intermediate; it is a molecule at the intersection of synthetic chemistry, pharmacology, and materials science. Its well-defined physical and chemical properties, coupled with a straightforward synthesis, make it a reliable component in research and development. Furthermore, its unexpected biological activity as a MEK inhibitor opens new avenues for investigating the complex pharmacology of established drugs like haloperidol and for the design of novel therapeutic agents. This guide provides the foundational knowledge required for researchers and scientists to confidently and safely utilize this versatile compound in their work.

References

- J&K Scientific. 3-(4-Fluorobenzoyl)propionic acid | 366-77-8. [URL: https://www.jk-scientific.com/366-77-8.html]

- Fisher Scientific. 3-(4-Fluorobenzoyl)propionic acid, 97%. [URL: https://www.fishersci.com/shop/products/3-4-fluorobenzoyl-propionic-acid-97/AC154850250]

- Santa Cruz Biotechnology. 3-(4-Fluorobenzoyl)propionic acid | CAS 366-77-8. [URL: https://www.scbt.com/p/3-4-fluorobenzoyl-propionic-acid-366-77-8]

- Sigma-Aldrich. 3-(4-Fluorophenyl)propionic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/554524]

- LGC Standards. 4-(4-Fluorophenyl)-4-oxobutanoic Acid. [URL: https://www.lgcstandards.com/US/en/4-%284-Fluorophenyl%29-4-oxobutanoic-Acid/p/TRC-F632283]

- Human Metabolome Database. Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). [URL: https://hmdb.ca/metabolites/HMDB0245781]

- Sigma-Aldrich. 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/665600]

- Sigma-Aldrich. 3-(4-Fluorobenzoyl)propionic acid 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/176478]

- ResearchGate. Investigation of reactive and spectroscopic properties of oxobutanoic acid derivative. [URL: https://www.researchgate.net/publication/339243765_Investigation_of_reactive_and_spectroscopic_properties_of_oxobutanoic_acid_derivative_Combined_spectroscopic_DFT_MD_and_docking_study]

- PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/244162]

- Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [URL: https://en.wikipedia.org/wiki/4-(4-Methylphenyl)-4-oxobutanoic_acid]

- Wikipedia. Propionic acid. [URL: https://en.wikipedia.org/wiki/Propionic_acid]

- ResearchGate. 3-(4-Methoxybenzoyl)propionic acid. [URL: https://www.researchgate.net/publication/230910080_3-4-Methoxybenzoylpropionic_acid]

- NIST WebBook. 3-(4-Bromobenzoyl)propionic acid. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C6340790&Type=IR-SPEC&Index=1]

- ChemicalBook. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/366-77-8_1hnmr.htm]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 3-(4-Fluorobenzoyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. Human Metabolome Database: Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781) [hmdb.ca]

- 5. 4-(4-Fluorophenyl)-4-oxobutanoic Acid | LGC Standards [lgcstandards.com]

- 6. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 1H NMR spectrum [chemicalbook.com]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

3-(4-Fluorobenzoyl)propionic acid molecular weight and formula

3-(4-Fluorobenzoyl)propionic acid is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and requires careful handling. [2]Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be worn when working with the solid compound. [2]It should be stored in a cool, dry place, with recommended storage temperatures between 0-8 °C. [1]

References

-

Mechanism of Friedel-Crafts acylation with succinic anhydride. Chemistry Stack Exchange. [Link]

-

Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. ResearchGate. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781). Human Metabolome Database. [Link]

-

What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Vedantu. [Link]

- Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.

-

3-(4-Fluorophenyl)propionic acid. PubChem. [Link]

-

Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. PrepChem.com. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

3-(4-FLUOROBENZOYL)PROPANOIC ACID. gsrs. [Link]

-

high resolution 1H proton nmr spectrum of propanoic acid. docbrown.info. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Human Metabolome Database: Showing metabocard for 3-(4-Fluorobenzoyl)propionic acid (HMDB0245781) [hmdb.ca]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 3-(4-Fluorobenzoyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. prepchem.com [prepchem.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

3-(4-Fluorobenzoyl)propionic acid melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid: Melting Point and Solubility

Introduction

3-(4-Fluorobenzoyl)propionic acid, also known as 4-(4-fluorophenyl)-4-oxobutanoic acid, is a significant chemical intermediate with applications in pharmaceutical development and organic synthesis.[1] It is notably recognized as a metabolite of Haloperidol, a potent dopamine D2 receptor antagonist.[2] A thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is paramount for researchers and drug development professionals. These parameters govern the compound's purity, inform purification strategies like recrystallization, guide formulation development, and influence its behavior in various synthetic and biological systems.

This guide provides a detailed examination of the melting point and solubility characteristics of 3-(4-Fluorobenzoyl)propionic acid. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the causality behind experimental protocols and the principles that ensure data integrity, offering field-proven insights for practical laboratory application.

Compound Profile

A summary of the key identifiers and physical properties for 3-(4-Fluorobenzoyl)propionic acid is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(4-fluorophenyl)-4-oxobutanoic acid | [3] |

| Synonyms | Haloperidol metabolite III, R 11302 | [1][2] |

| CAS Number | 366-77-8 | [1][2][3] |

| Molecular Formula | C₁₀H₉FO₃ | [1][2][3] |

| Molecular Weight | 196.18 g/mol | [1][2] |

| Appearance | White powder / solid | [1][2] |

Melting Point Analysis

The melting point is a critical thermal property that provides a primary indication of a compound's purity. For a pure crystalline solid, the transition to a liquid state occurs over a narrow temperature range.

Theoretical Background: The Concept of Melting Range

A pure, crystalline organic compound typically exhibits a sharp, characteristic melting point, often within a range of 0.5-1.0°C.[4] The term "melting range" is more accurate than "melting point," as it describes the temperature from the first appearance of liquid to the complete liquefaction of the solid.[4][5] The presence of even small amounts of miscible impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two distinct effects: a depression of the melting point and a broadening of the melting range (>3°C).[5] Therefore, a sharp melting range is a reliable indicator of high purity.

Reported Melting Point Data

Various suppliers and databases report slightly different melting ranges for 3-(4-Fluorobenzoyl)propionic acid, which may reflect minor variations in purity.

| Melting Range (°C) | Purity/Assay | Source |

| 100-102 °C | 97% | [2] |

| 99-103 °C | 97% | [3] |

| 98-104 °C | ≥ 99% (HPLC) | [1] |

Authoritative Protocol: Capillary Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting range of a solid organic compound. The protocol below is designed to ensure accuracy and reproducibility.

Expertise & Causality: The choice of a slow heating rate (1-2°C per minute) near the expected melting point is critical. Rapid heating does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, leading to a reading that lags behind the actual sample temperature and results in an artificially broad and elevated melting range.[5]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry 3-(4-Fluorobenzoyl)propionic acid powder on a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[6]

-

Packing the Sample: Invert the capillary tube and tap its sealed end gently on a hard surface to pack the powder into a dense column of 1-2 mm at the bottom.[4][6] A well-packed, small sample ensures uniform heat transfer.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus. Ensure the sample is visible through the magnifying lens.

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range. Let the apparatus cool sufficiently before the precise measurement.

-

Precise Measurement: Heat the block to a temperature approximately 15-20°C below the expected melting point.

-

Controlled Heating: Decrease the heating rate to 1-2°C per minute as you approach the melting range. This slow rate is crucial for an accurate reading.

-

Observation and Recording:

-

Reporting: The melting point should be reported as the range T₁ - T₂.

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is a key property that dictates how a compound can be purified, formulated, and administered, and how it behaves in reactions. The principle of "like dissolves like" is the foundational concept for predicting solubility.[7][8]

Theoretical Background: Structure-Solubility Relationship

The solubility of 3-(4-Fluorobenzoyl)propionic acid is governed by the interplay between its polar functional groups and its nonpolar hydrocarbon backbone.

-

Polar Features: The molecule contains a carboxylic acid (-COOH) group and a ketone (C=O) group. The carboxylic acid is a hydrogen bond donor and acceptor, capable of acidic dissociation.

-

Nonpolar Features: The molecule possesses a benzene ring and a propyl chain, which constitute a significant nonpolar, hydrophobic region.

Based on this structure:

-

Water: The large nonpolar surface area is expected to make the compound poorly soluble in water, a highly polar solvent.[3][8]

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The acidic carboxylic acid group will react with a base to form a carboxylate salt (R-COO⁻Na⁺). This ionic salt is significantly more polar than the parent acid and is expected to be soluble in water.[9] This property is the basis for extraction and purification.

-

Aqueous Acid (e.g., 5% HCl): No reaction is expected, and the compound should remain insoluble.

-

Organic Solvents (e.g., Ethanol, Acetone): The compound is expected to be soluble in moderately polar to polar organic solvents that can interact with its fluorobenzoyl and carboxylic acid moieties.

Reported and Predicted Solubility Data

| Solvent | Predicted Solubility | Reported Solubility | Rationale |

| Water | Insoluble | Insoluble[3] | The large nonpolar aromatic ring dominates the molecule's character. |

| 5% NaOH (aq) | Soluble | Not explicitly found, but highly probable | Acid-base reaction forms a soluble sodium carboxylate salt.[9] |

| 5% NaHCO₃ (aq) | Soluble | Not explicitly found, but highly probable | Carboxylic acids are typically acidic enough to react with bicarbonate.[9] |

| 5% HCl (aq) | Insoluble | Not explicitly found, but highly probable | Compound is acidic, not basic, and will not react. |

| Ethanol | Soluble | Not explicitly found, but highly probable | "Like dissolves like"; both have polar and nonpolar characteristics. |

Authoritative Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to characterizing the solubility profile of 3-(4-Fluorobenzoyl)propionic acid, which also confirms its acidic functional nature.

Trustworthiness: This self-validating system of tests provides a logical pathway to classify the compound. Solubility in base but not in water or acid is a strong, classic indication of a water-insoluble acidic compound.[9]

Step-by-Step Methodology:

-

Preparation: Label five clean, dry test tubes for the respective solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and Ethanol.

-

Sample Addition: Add approximately 25 mg of 3-(4-Fluorobenzoyl)propionic acid to each test tube.[9]

-

Solvent Addition: Add 0.75 mL of the corresponding solvent to each tube.[9]

-

Mixing: Vigorously shake or vortex each tube for 10-20 seconds to facilitate dissolution.

-

Observation: Observe each tube against a contrasting background.

-

Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

-

Insoluble: The solid remains undissolved, or the solution is cloudy/has suspended particles.[7]

-

-

Confirmation (Acid-Base Chemistry): To the test tube containing 5% NaOH where the compound dissolved, add 6.0 M HCl dropwise until the solution is acidic (test with litmus paper). The original, water-insoluble 3-(4-Fluorobenzoyl)propionic acid should precipitate out of the solution, confirming the acid-base solubility behavior.[7]

-

Recording: Record all observations systematically in a table.

Visualization: Solubility Testing Logicdot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8 [sigmaaldrich.com]

- 3. 3-(4-Fluorobenzoyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. chem.ws [chem.ws]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 4-(4-fluorophenyl)-4-oxobutanoic acid

Executive Summary: This guide provides a comprehensive technical overview of 4-(4-fluorophenyl)-4-oxobutanoic acid, a versatile chemical intermediate. It covers the compound's nomenclature, physicochemical properties, synthesis, and significant applications, particularly within pharmaceutical research and development. This document is intended for researchers, chemists, and professionals in the drug development sector, offering detailed protocols and safety information to support laboratory applications.

Nomenclature and Identification

The precise identification of a chemical compound is foundational to all scientific research. The compound is most accurately identified by its IUPAC name, which is derived from its chemical structure—a butanoic acid substituted at the fourth position with a 4-fluorophenyl ketone.

IUPAC Name: 4-(4-fluorophenyl)-4-oxobutanoic acid[1][2][3]

Common Synonyms: The compound is frequently referred to in literature and commercial listings by several synonyms. The most common of these is 3-(4-Fluorobenzoyl)propionic acid. Understanding these alternative names is crucial for comprehensive literature searches.[4]

-

3-(4-Fluorobenzoyl)propionic acid[4]

-

4-(4-Fluorophenyl)-4-oxobutyric acid[4]

-

β-(4-Fluorobenzoyl)propionic acid[2]

-

Haloperidol metabolite III[4]

Key Identifiers: For unambiguous identification in databases and regulatory documents, the following identifiers are used:

| Identifier | Value | Source |

| CAS Number | 366-77-8 | [4][5] |

| Molecular Formula | C10H9FO3 | [4][5] |

| PubChem CID | 101359 | [1][4] |

| EC Number | 206-679-1 | |

| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. 4-(4-fluorophenyl)-4-oxobutanoic acid is a white solid at room temperature.[4]

| Property | Value | Source |

| Molecular Weight | 196.18 g/mol | [4][5] |

| Melting Point | 98-104 °C[4], 100-102 °C (lit.) | [4] |

| Appearance | White powder | [4] |

| Linear Formula | FC6H4COCH2CH2CO2H |

Synthesis and Reactivity

The most common and industrially scalable method for synthesizing 4-(4-fluorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation . This reaction involves the electrophilic acylation of fluorobenzene with succinic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[6]

The causality behind this choice of reaction is its efficiency and the ready availability of the starting materials. The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, making it a potent electrophile that can attack the electron-rich fluorobenzene ring. The para-substitution is favored due to the directing effect of the fluorine atom.

Workflow for Friedel-Crafts Acylation Synthesis

Caption: Synthesis of 4-(4-fluorophenyl)-4-oxobutanoic acid via Friedel-Crafts acylation.

Applications in Research and Drug Development

4-(4-fluorophenyl)-4-oxobutanoic acid is not merely a laboratory curiosity; it is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][4]

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][4] Its structure is a precursor for compounds targeting inflammatory and pain-related conditions.[1][4] For instance, the reduction of the ketone group followed by further chemical modifications can lead to a variety of drug candidates. A notable example is its use in preparing 7-Fluoro-1-tetralone through Wolff-Kishner reduction and subsequent ring closure.[2]

-

Role of Fluorine: The presence of a fluorine atom is strategic in drug design. Fluorine can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[7] This often leads to enhanced biological activity, better membrane permeability, and increased resistance to metabolic degradation, which can improve a drug's pharmacokinetic profile.[7]

-

Metabolite Research: The compound is recognized as a metabolite of Haloperidol, a well-known antipsychotic medication.[4][5] This makes it an important reference standard in analytical chemistry for pharmacokinetic studies and for quantifying drug metabolites in complex biological mixtures.[1][4]

-

Other Research Areas: Beyond pharmaceuticals, it finds use in biochemical research as a reagent to study enzyme activity and metabolic pathways.[1][4] It is also used in material science for developing polymeric materials with improved thermal and mechanical properties.[1][4]

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount. The compound is classified with several hazard statements, indicating it can cause skin and serious eye irritation, and may cause respiratory irritation.[8][9]

| GHS Hazard Information | |

| Pictogram | GHS07 (Exclamation mark)[6] |

| Signal Word | Warning[6][8] |

| Hazard Statements | H315: Causes skin irritation[6][8]. H319: Causes serious eye irritation[6][8]. H335: May cause respiratory irritation.[6][8] |

| Precautionary Statements | P261: Avoid breathing dust.[8][9] P280: Wear protective gloves/eye protection.[8][10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[9][10]

-

Avoid formation of dust and aerosols.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]

-

Store in a tightly closed container in a cool, dry place.[9]

Experimental Protocol: Clemmensen Reduction (Exemplary)

To illustrate the utility of 4-(4-fluorophenyl)-4-oxobutanoic acid as an intermediate, the following protocol describes the reduction of its ketone group to a methylene group, a common transformation in multi-step syntheses. This reaction yields 4-(4-fluorophenyl)butanoic acid, a precursor to compounds like 4-Fluorophenibut.[11]

Objective: To reduce the carbonyl group of 4-(4-fluorophenyl)-4-oxobutanoic acid.

Materials:

-

4-(4-fluorophenyl)-4-oxobutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel

Methodology:

-

Amalgam Preparation: Prepare zinc amalgam by carefully stirring zinc powder with a 2% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the amalgam with water.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and 4-(4-fluorophenyl)-4-oxobutanoic acid.

-

Reflux: Heat the mixture to a vigorous reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic (toluene) layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, 4-(4-fluorophenyl)butanoic acid, can be further purified by recrystallization or column chromatography if necessary.

This protocol provides a self-validating system: the successful reduction can be confirmed by the disappearance of the ketone peak and the appearance of a new aliphatic C-H stretch in the IR spectrum, and a significant upfield shift of the aromatic protons adjacent to the former carbonyl in the ¹H NMR spectrum.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3-(4-Fluorobenzoyl)propionic acid, 97% | Fisher Scientific [fishersci.ca]

- 3. 4-(4-Fluorophenyl)-4-oxobutanoic Acid | LGC Standards [lgcstandards.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. synquestlabs.com [synquestlabs.com]

- 9. aksci.com [aksci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. 4-Fluorophenibut | C10H12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Biological Significance of 3-(4-Fluorobenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 3-(4-Fluorobenzoyl)propionic acid (FBPA). Initially identified as a primary metabolite of the widely prescribed antipsychotic drug haloperidol, FBPA has emerged as a biologically active molecule in its own right, with a distinct pharmacological profile. This document will elucidate the unique mechanism of action of FBPA, its physiological effects, and its burgeoning role as a versatile chemical intermediate in the synthesis of novel therapeutic agents. We will delve into detailed experimental protocols, analyze its toxicological profile, and present a comprehensive overview of its current and potential applications in pharmaceutical and biomedical research.

Introduction: Beyond a Metabolite

For decades, 3-(4-Fluorobenzoyl)propionic acid (FBPA) was primarily viewed through the lens of its parent compound, haloperidol, a potent dopamine D2 receptor antagonist.[1][2] However, recent scientific inquiry has peeled back the layers of this seemingly simple molecule, revealing a fascinating and complex biological narrative. Unlike haloperidol, FBPA exhibits no significant affinity for the dopamine D2 receptor, yet it produces distinct central nervous system effects, including the suppression of locomotor activity and the induction of catalepsy in animal models.[1][3] This pivotal discovery has shifted the paradigm, positioning FBPA not merely as a metabolic byproduct, but as an active pharmacological agent with a novel mechanism of action.

This guide will serve as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the multifaceted biological significance of FBPA. We will explore its molecular interactions, its potential as a therapeutic lead, and its utility as a foundational scaffold for the synthesis of new chemical entities.

The Unique Mechanism of Action: A Receptor-Independent Pathway

The most compelling aspect of FBPA's biological activity lies in its departure from the pharmacological profile of haloperidol. While haloperidol's effects are intrinsically linked to its blockade of dopamine D2 receptors, FBPA operates through a completely different and receptor-independent pathway.[1][3]

Inhibition of the MEK/ERK Signaling Cascade

Groundbreaking research has identified the mitogen-activated protein kinase kinase (MEK) 1 and 2 as direct molecular targets of FBPA.[1][3] FBPA has been shown to directly interact with and inhibit the activity of MEK1/2, a critical node in the MAPK/ERK signaling pathway. This pathway is a cornerstone of intracellular signaling, regulating a vast array of cellular processes including proliferation, differentiation, and survival.

The inhibition of MEK1/2 by FBPA prevents the downstream phosphorylation and activation of extracellular signal-regulated kinase (ERK) 1 and 2. This blockade of the MEK/ERK cascade is the linchpin of FBPA's observed biological effects.

Diagram: The MEK/ERK Signaling Pathway and the Inhibitory Action of FBPA

Caption: FBPA inhibits the MEK/ERK signaling pathway.

In Vivo Manifestations: Catalepsy and Reduced Locomotor Activity

The central effects of FBPA are most prominently demonstrated by its ability to induce catalepsy and suppress spontaneous locomotor activity in mice.[1][3] These behavioral outcomes are a direct consequence of its inhibitory action on the MEK/ERK pathway within the central nervous system.

Experimental Protocol: Induction of Catalepsy in Mice

The following is a generalized protocol for assessing catalepsy in mice, which can be adapted for use with FBPA.

Materials:

-

3-(4-Fluorobenzoyl)propionic acid (FBPA)

-

Vehicle (e.g., saline, DMSO)

-

Male C57BL/6 mice (8-10 weeks old)

-

Horizontal bar apparatus (e.g., a 0.5 cm diameter wooden dowel suspended 4.5 cm above a flat surface)

-

Stopwatch

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 1 hour prior to the experiment.

-

Drug Administration: Administer FBPA or vehicle via intraperitoneal (i.p.) injection. A dose-response study is recommended to determine the optimal cataleptic dose.

-

Catalepsy Assessment: At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place the forepaws of the mouse onto the horizontal bar.

-

Measurement: Start the stopwatch immediately. Measure the time until the mouse removes both forepaws from the bar. A cut-off time of 180-300 seconds is typically used.

-

Data Analysis: Record the latency to descend for each mouse at each time point. Statistical analysis (e.g., ANOVA) can be used to compare the effects of FBPA to the vehicle control group.

Diagram: Experimental Workflow for Catalepsy Assessment

Caption: Workflow for assessing catalepsy in mice.

A Versatile Building Block: Applications in Chemical Synthesis

Beyond its intrinsic biological activity, FBPA serves as a valuable and versatile intermediate in the synthesis of a wide range of chemical entities with therapeutic potential.[4][5] Its unique chemical structure, featuring a fluorinated phenyl ring and a propionic acid moiety, makes it an attractive starting material for the generation of diverse molecular scaffolds.

Precursor for Anti-Inflammatory and Analgesic Agents

The propionic acid pharmacophore is a well-established feature of many non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and naproxen.[6][7] The structural similarity of FBPA to these compounds suggests its potential as a precursor for the development of novel anti-inflammatory and analgesic agents. While specific examples of drugs synthesized directly from FBPA are not widely reported in the public domain, its chemical handles allow for a variety of synthetic transformations to generate libraries of new compounds for screening.

Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs

FBPA is also a key precursor in the synthesis of analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[8][9][10] GABA analogs are a clinically important class of drugs used to treat a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The synthesis of novel GABA analogs from FBPA offers the potential to develop compounds with improved pharmacokinetic properties and enhanced therapeutic efficacy.

Pharmacokinetics and Toxicology: A Preliminary Profile

Pharmacokinetics

Pharmacokinetic studies of radiolabeled FBPA have demonstrated that, in contrast to its parent compound haloperidol, it does not significantly accumulate in the brain.[11] This finding has important implications for its potential therapeutic applications and suggests that its central effects may be mediated by transient interactions with its molecular targets.

Toxicological Profile

The available toxicological data for FBPA is limited, but it is classified as a skin and eye irritant and may be harmful if swallowed.[12][13] Further comprehensive toxicological studies, including assessments of chronic toxicity, genotoxicity, and reproductive toxicity, are necessary to fully characterize its safety profile. Studies on other propionic acid derivatives have generally shown a low potential for genotoxicity.[14][15]

Table 1: Summary of Toxicological Data for 3-(4-Fluorobenzoyl)propionic acid

| Endpoint | Result | Reference |

| Acute Oral Toxicity | May be harmful if swallowed | [13] |

| Skin Irritation | Causes skin irritation | [12] |

| Eye Irritation | Causes serious eye irritation | [12] |

| Genotoxicity | Data not available | - |

| Chronic Toxicity | Data not available | - |

Future Directions and Conclusion

3-(4-Fluorobenzoyl)propionic acid has transitioned from a mere metabolite to a molecule of significant biological interest. Its unique, receptor-independent mechanism of action via the inhibition of the MEK/ERK signaling pathway opens up new avenues for research and drug development. While its intrinsic central nervous system effects are well-documented, its full therapeutic potential remains to be unlocked.

Future research should focus on several key areas:

-

Quantitative Analysis: Determining the precise binding affinity (IC50, Ki) of FBPA for MEK1/2 is crucial for understanding its potency and for guiding the design of more potent analogs.

-

Therapeutic Applications: Exploring the potential of FBPA and its derivatives in therapeutic areas where MEK/ERK signaling is dysregulated, such as in certain cancers and inflammatory conditions, is a promising avenue of investigation.

-

Medicinal Chemistry: Leveraging FBPA as a scaffold for the synthesis of novel anti-inflammatory, analgesic, and GABAergic agents could lead to the discovery of new drug candidates with improved properties.

-

Comprehensive Safety Assessment: A thorough evaluation of the toxicological profile of FBPA is essential for any future clinical development.

References

- Park, J. H., et al. (2009). Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. Journal of Neurochemistry, 111(5), 1195-1205.

-

Park, J. H., et al. (2009). Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid. ResearchGate. Retrieved from [Link]

- Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32.

- Digenis, G. A., et al. (1981). Tissue distribution studies of [18F]haloperidol, [18F]-beta-(4-fluorobenzoyl)propionic acid, and [82Br]bromperidol by external scintigraphy. Journal of Pharmaceutical Sciences, 70(9), 985-989.

- Sondhi, S. M., et al. (2014). Synthesis of some new flurbiprofen analogues as anti-inflammatory agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 13(2), 128-138.

-

Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]

-

PubChem. (n.d.). Flurbiprofen. Retrieved from [Link]

- Caverly Rae, J. M., et al. (2025). Evaluation of chronic toxicity and carcinogenicity of HFPO-DA in mice. Toxicology and Applied Pharmacology, 494, 117038.

- Sloboda, A. E., & Osterberg, A. C. (1976). The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents.

-

PubChem. (n.d.). 3-(4-Fluorobenzoyl)propionic acid. Retrieved from [Link]

- O'Hagan, D., et al. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. Chembiochem, 8(18), 2265-2274.

- Afzal, M., & Al-Harbi, M. M. (1991). Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen. Mutagenesis, 6(6), 507-509.

-

PubChem. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. Retrieved from [Link]

- Yahfoufi, N., et al. (2018). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases. Molecules, 23(10), 2476.

- Sunshine, A., & Olson, N. Z. (1991). U.S. Patent No. 4,985,459. Washington, DC: U.S.

-

Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

- Razo-Hernández, R. S., et al. (2016). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules, 21(11), 1530.

- Abu-Izneid, T., et al. (2020). Anti-Inflammatory Activity of Natural Products. Molecules, 25(21), 5133.

- Tozkoparan, B., et al. (2000). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Arzneimittelforschung, 50(11), 1010-1014.

-

PrepChem. (n.d.). Synthesis of 3-(p-Fluorobenzoyl)propionic Acid. Retrieved from [Link]

- Ci, Y., et al. (2017). Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy.

- Kim, D. H., et al. (2015). Anti-Inflammatory Effects of 3-(4′-Hydroxyl-3′,5′-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. Journal of Medicinal Food, 18(10), 1133-1140.

- Leite, A. C., et al. (2006). Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 603(1), 68-74.

- Li, Y., et al. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)

-

The Good Scents Company. (n.d.). propionic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorobenzoyl)propionic acid. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs. Retrieved from [Link]

- El-Gazzar, A. R. B. A., et al. (2020). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Journal of the Iranian Chemical Society, 17(12), 3169-3195.

- El-Ansary, A., et al. (2012). Etiology of autistic features: the persisting neurotoxic effects of propionic acid.

- Snyder, R. D., & Green, J. W. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 633(2), 113-123.

- Frame, S. R., et al. (2025). Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats. Toxicology and Applied Pharmacology, 494, 117037.

- Perissutti, E., et al. (2011). Derivatives of pyrrolo[3,4-d]pyridazinone, a new class of analgesic agents. European Journal of Medicinal Chemistry, 46(9), 4279-4288.

-

Kung, M. P., et al. (1997). Preparation of 8-[3-(4-fluorobenzoyl)-propyl]-1-(4-[123I] iodobenzoyl)-1,3,8-triazaspiro[2][16]decan-4-one: a novel selective serotonin 5-HT2 receptor agent. Nuclear Medicine and Biology, 24(4), 295-303.

Sources

- 1. promega.jp [promega.jp]

- 2. Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. US4985459A - Analgesic and anti-inflammatory compositions comprising diphenhydramine and methods of using same - Google Patents [patents.google.com]

- 7. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA analogue - Wikipedia [en.wikipedia.org]

- 10. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. 3-(4-Fluorobenzoyl)propionic acid 97 366-77-8 [sigmaaldrich.com]

- 14. Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genotoxic activity of 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid and its peptidyl derivatives determined by Ames and SOS response tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid: From Synthesis to Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorobenzoyl)propionic acid, a key chemical intermediate with significant applications in pharmaceutical development. Delving into its historical context, this document details the prevalent synthesis methodology, offering a step-by-step protocol complete with expert insights into the causality behind experimental choices. Furthermore, this guide explores the compound's crucial role as a building block in the synthesis of complex therapeutic agents and as a metabolite in neuropharmacology. Troubleshooting and optimization strategies for its synthesis are also presented to aid researchers in achieving high-yield, high-purity outcomes.

Introduction and Significance

3-(4-Fluorobenzoyl)propionic acid, with the IUPAC name 4-(4-fluorophenyl)-4-oxobutanoic acid, is a gamma-keto acid that has garnered substantial interest within the scientific community, particularly in the realm of medicinal chemistry and drug development.[1] Its versatile chemical structure, featuring a fluorobenzoyl group, imparts enhanced reactivity, making it an invaluable precursor for the synthesis of a wide array of complex molecules and specialized chemicals.[2][3]

The primary significance of this compound lies in its role as a key intermediate in the synthesis of various pharmaceuticals, most notably in the development of anti-inflammatory and analgesic medications.[2][3][4] The unique structural characteristics of 3-(4-Fluorobenzoyl)propionic acid allow for targeted modifications, enabling the fine-tuning of the efficacy of the final drug products.[2][4]

Beyond its direct application in pharmaceutical synthesis, 3-(4-Fluorobenzoyl)propionic acid is also recognized as a metabolite of the well-known antipsychotic drug, haloperidol.[5] This metabolic relationship has spurred research into its biological activity, with studies indicating a potential receptor-independent role in neurochemical pathways.[5]

The compound also finds utility in other scientific domains, including:

-

Analytical Chemistry: Employed as a reference standard in chromatographic techniques for the accurate quantification of similar compounds.[2][4]

-

Material Science: Used in the development of polymeric materials to enhance thermal stability and mechanical properties.[2][4]

-

Biochemical Research: Acts as a reagent in assays to study enzyme activity and metabolic pathways.[2][4]

Historical Context and Emergence

While a singular, seminal "discovery" of 3-(4-Fluorobenzoyl)propionic acid is not prominently documented, its emergence in the scientific literature is intrinsically linked to the advancements in organic synthesis and pharmaceutical research in the mid-20th century. The synthesis of this and similar gamma-keto acids became feasible and efficient with the development and refinement of the Friedel-Crafts acylation reaction , a cornerstone of organic chemistry discovered by Charles Friedel and James Mason Crafts in 1877.[6]

The most probable context for the initial synthesis of 3-(4-Fluorobenzoyl)propionic acid is within the broader research and development of neuroleptic drugs, such as haloperidol. Haloperidol, a butyrophenone derivative, was first synthesized in the late 1950s, and extensive research into its metabolism and derivatives would have necessitated the synthesis of its various metabolites, including 3-(4-Fluorobenzoyl)propionic acid.

The synthesis of this compound represents a straightforward application of the well-established Friedel-Crafts acylation of fluorobenzene with succinic anhydride. This reaction provides a reliable and scalable method for its production, which was crucial for its use in further research and development.

Synthesis Methodology: The Friedel-Crafts Acylation

The most common and industrially viable method for the synthesis of 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[7]

The Underlying Chemistry: An Expert's Perspective

The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. The key to this reaction is the generation of a highly reactive electrophile, the acylium ion. The Lewis acid catalyst, AlCl₃, is crucial for this step. It coordinates with one of the carbonyl oxygens of succinic anhydride, polarizing the molecule and facilitating its opening to form the acylium ion. This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.

The fluorine atom on the benzene ring is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to it. Due to steric hindrance from the bulky acyl group, the para-substituted product, 3-(4-Fluorobenzoyl)propionic acid, is the major isomer formed. The deactivating effect of the acyl group on the aromatic ring prevents further acylation, leading to a mono-substituted product.[8]

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Fluorobenzene

-

Succinic Anhydride

-

Methylene Chloride (CH₂Cl₂)

-

Crushed Ice

-

6N Hydrochloric Acid (HCl)

-

2N Sodium Hydroxide (NaOH)

-

Activated Carbon

-

Hexane

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Buchner funnel and flask

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 170 g of anhydrous aluminum chloride in 266 g of fluorobenzene.

-

Initial Cooling: Cool the suspension to 10°C using an ice bath while stirring under a nitrogen atmosphere. The inert atmosphere is crucial to prevent the moisture-sensitive AlCl₃ from deactivating.

-

Addition of Succinic Anhydride: Add 54.4 g of succinic anhydride in small portions to the stirred suspension. The portion-wise addition helps to control the initial exothermic reaction.

-

Reaction Progression: Stir the mixture for 1.5 hours, allowing the temperature to rise from 10°C to 20°C.

-

Heating: After the initial reaction period, heat the mixture on a steam bath for 45 minutes to ensure the reaction goes to completion.

-

Quenching: Carefully pour the reaction mixture onto a mixture of 1.2 kg of crushed ice and 280 ml of 6N HCl. This step hydrolyzes the aluminum chloride complex and neutralizes any remaining catalyst. This is a highly exothermic step and should be performed with caution in a well-ventilated fume hood.

-

Extraction: Extract the product into methylene chloride. Wash the organic layer with water to remove any water-soluble impurities.

-

Back-Extraction: Back-extract the product from the methylene chloride into a 2N NaOH solution. The acidic 3-(4-Fluorobenzoyl)propionic acid will dissolve in the basic solution, leaving non-acidic impurities in the organic layer.

-

Decolorization: Treat the basic aqueous extract with activated carbon to remove colored impurities.

-

Precipitation: Acidify the aqueous solution with HCl to precipitate the 3-(4-Fluorobenzoyl)propionic acid.

-

Isolation and Purification: Filter the precipitate, wash with water, and dry. For further purification, recrystallize the product from a methylene chloride/hexane solvent system. A recovery of approximately 90.6% with a melting point of 99°-101°C can be expected.[9]

Visualization of the Synthesis Pathway

Caption: Synthesis of 3-(4-Fluorobenzoyl)propionic acid via Friedel-Crafts acylation.